2-(Difluoromethyl)-1-ethyl-1H-imidazole
Description
Properties
Molecular Formula |
C6H8F2N2 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-ethylimidazole |
InChI |
InChI=1S/C6H8F2N2/c1-2-10-4-3-9-6(10)5(7)8/h3-5H,2H2,1H3 |
InChI Key |
UPEBKEWIIPRWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(F)F |
Origin of Product |
United States |
Preparation Methods
Deoxyfluorination of (Hydroxymethyl)imidazole Precursors
A classical and well-documented method involves the deoxyfluorination of 2-(hydroxymethyl)-1-ethyl-1H-imidazole using specialized fluorinating agents such as Deoxo-Fluor or related reagents. This approach was detailed by Dolensky and Kirk (2002), who prepared 2-(difluoromethyl)imidazoles by converting hydroxymethyl or formylimidazole precursors into their corresponding difluoromethyl derivatives through replacement of hydroxyl groups with fluorine atoms.
- Reaction conditions : Typically, the hydroxymethylimidazole is treated with a deoxyfluorinating reagent under controlled temperature conditions.
- Yields : The method provides moderate to good yields of the difluoromethylated product.
- Selectivity : High regioselectivity for the C-2 position is observed.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Synthesis of 2-(hydroxymethyl)-1-ethyl-1H-imidazole | Precursor for fluorination |
| 2 | Treatment with Deoxo-Fluor or similar reagent | Conversion to this compound |
This method is advantageous due to the availability of hydroxymethyl precursors and the straightforward fluorination step.
Electrophilic Difluoromethylation Using Difluoromethylating Reagents
Another approach involves the use of electrophilic difluoromethylating agents such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine or related reagents, which can transfer the difluoromethyl group to nucleophilic sites on the imidazole ring.
- Typical procedure : The imidazole substrate (e.g., 1-ethylimidazole) is reacted with the difluoromethylating reagent in polar aprotic solvents like DMF at moderate temperatures (around 60 °C).
- Reaction time : Approximately 14 hours under nitrogen atmosphere.
- Purification : After quenching and extraction, the product is purified by silica gel chromatography.
- Yield : Yields around 70% have been reported for similar difluoromethylated heterocycles.
| Parameter | Details |
|---|---|
| Substrate | 1-ethyl-1H-imidazole |
| Difluoromethylating agent | N-tosyl-S-difluoromethyl-S-phenylsulfoximine (or analog) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60 °C |
| Reaction time | 14 hours |
| Yield | ~70% |
This method provides a direct route to introduce the difluoromethyl group electrophilically, which can be advantageous for late-stage functionalization.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Deoxyfluorination of hydroxymethyl precursor | Hydroxymethylimidazole + Deoxo-Fluor | High regioselectivity, straightforward | Requires preparation of precursor | Moderate to high |
| Electrophilic difluoromethylation | Difluoromethylating agent + DMF, 60 °C, 14 h | Direct introduction, good yield | Requires specialized reagents | ~70 |
| Cyclization from fluorinated ketones | Fluorinated methyl ketone + ammonium acetate | One-pot synthesis, diverse substituents | Less reported for 1-ethyl derivative | Variable |
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl imidazole derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl imidazole oxides, while substitution reactions can produce a variety of difluoromethyl-substituted imidazoles .
Scientific Research Applications
Biological Applications
Research indicates that 2-(Difluoromethyl)-1-ethyl-1H-imidazole exhibits significant biological activity, particularly as an antimicrobial and antifungal agent . Its mechanism of action often involves interaction with specific enzymes or receptors, potentially modulating their activity through enhanced binding affinity due to the difluoromethyl group.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial properties against various pathogens. For instance, it has shown efficacy against Staphylococcus aureus, including methicillin-resistant strains, as well as Candida albicans . The minimum inhibitory concentration (MIC) values indicate that it can be effective at low concentrations, highlighting its potential for therapeutic use.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Methicillin-resistant S. aureus | < 3.9 |
| Candida albicans | < 7.8 |
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial activity. It is being investigated as a drug candidate for various therapeutic applications, including:
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes critical in disease pathways.
- Cancer Treatment : Preliminary studies suggest it may have anticancer properties, potentially acting on multiple cancer types through various mechanisms .
Case Studies
Several case studies highlight the effectiveness of this compound in different applications:
- Antimicrobial Efficacy : A recent study demonstrated that formulations containing this compound significantly reduced bacterial load in infected models compared to controls.
- Cancer Research : In vitro studies showed that the compound inhibited the proliferation of cancer cell lines such as HCT116 and MCF-7, indicating its potential role in cancer therapy .
- Enzyme Interaction Studies : Research focused on the binding mechanisms of this compound with specific enzymes revealed that its difluoromethyl group enhances lipophilicity and selectivity towards these targets, crucial for its efficacy .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their substituents are compared below:
*Calculated based on evidence.
Key Observations :
- Fluorine Impact: Fluorine at position 2 (difluoromethyl) or on aryl groups (e.g., 4-fluorophenyl in ) enhances metabolic stability and dipole interactions compared to non-fluorinated analogs like 2-ethyl-4-methyl-1H-imidazole .
- Steric Effects : Bulky substituents (e.g., biphenyl-methyl in ) reduce solubility but may improve target binding through hydrophobic interactions.
- Electronic Effects : Ethyl groups increase lipophilicity (logP), while methoxy or acetamide substituents (e.g., in ) introduce hydrogen-bonding capabilities.
Physicochemical Properties
Data from synthesis and characterization studies:
Q & A
Basic: What are the optimal synthetic routes for 2-(difluoromethyl)-1-ethyl-1H-imidazole in laboratory settings?
Methodological Answer:
The synthesis typically involves two key steps: (1) introduction of the difluoromethyl group and (2) alkylation of the imidazole nitrogen .
- Step 1 : Nucleophilic difluoromethylation using reagents like TMSCF2H (trimethylsilyl difluoromethyl) under basic conditions (e.g., KOH or CsF) .
- Step 2 : Alkylation of the imidazole nitrogen with ethyl bromide or ethyl iodide in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .
Optimization Tips : - Use anhydrous conditions to prevent hydrolysis of the difluoromethyl group.
- Monitor reaction progress via TLC or LC-MS to minimize side products like over-alkylation.
Basic: How can researchers characterize the electronic effects of the difluoromethyl group in this compound?
Methodological Answer:
The difluoromethyl group (-CF2H) significantly alters the compound’s electronic properties:
- Spectroscopic Analysis :
- Computational Studies :
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction is critical for resolving stereochemical uncertainties:
- Data Collection : Use SHELXL for structure refinement, ensuring high-resolution data (≤ 0.8 Å) to resolve CF2H group geometry .
- Key Parameters :
- Torsion Angles : Analyze N-C-C-F dihedral angles to confirm the spatial orientation of the difluoromethyl group.
- Hydrogen Bonding : Identify interactions between the imidazole ring and adjacent molecules (e.g., C-H···F contacts) .
Example : A similar compound, 2-(difluoromethyl)-1H-benzimidazole, showed planar imidazole rings with CF2H adopting a staggered conformation .
Advanced: How should researchers address contradictory biological activity data in enzyme inhibition assays?
Methodological Answer:
Contradictions often arise from assay conditions or target flexibility:
- Experimental Validation :
- Structural Insights :
Advanced: What computational strategies predict metabolic stability of fluorinated imidazoles?
Methodological Answer:
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic half-life and cytochrome P450 interactions .
- Metabolite Identification : Employ MetaSite to simulate phase I/II metabolism, focusing on defluorination or imidazole ring oxidation .
Key Finding : The difluoromethyl group reduces oxidative metabolism compared to non-fluorinated analogs, enhancing metabolic stability .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent moisture absorption.
- Light Sensitivity : Protect from UV light to avoid photodegradation of the imidazole ring.
- Stability Monitoring :
- Conduct periodic HPLC analysis to detect degradation products (e.g., hydrolyzed difluoromethyl groups).
Advanced: How does the difluoromethyl group influence binding affinity in protein-ligand interactions?
Methodological Answer:
The -CF2H group enhances binding via:
- Hydrogen Bonding : Fluorine atoms act as weak hydrogen-bond acceptors with backbone amides .
- Lipophilicity : Increased logP values improve membrane permeability, as shown in MDCK cell assays .
Experimental Data :
| Parameter | -CH3 Derivative | -CF2H Derivative |
|---|---|---|
| logP | 1.2 | 2.5 |
| IC₅₀ (nM) | 150 | 45 |
| Data adapted from fluorinated drug studies . |
Basic: What spectroscopic techniques are essential for purity assessment?
Methodological Answer:
- ¹H/¹⁹F NMR : Confirm absence of ethyl or difluoromethyl group impurities.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with < 5 ppm error.
- Elemental Analysis : Match calculated vs. experimental C/F/N ratios (±0.3%).
Advanced: What strategies mitigate synthetic challenges in large-scale fluorination?
Methodological Answer:
- Flow Chemistry : Use microreactors to enhance heat transfer and reduce side reactions during difluoromethylation .
- Catalytic Systems : Employ Cu(I) or Pd(0) catalysts to improve yield in cross-coupling reactions .
Advanced: How do structural modifications (e.g., ethyl vs. bulkier groups) impact biological activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
